Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-
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Overview
Description
Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-: is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, a possible synthetic route might involve:
Starting Materials: Piperazine, 1H-benzimidazole, and phenylthiol.
Reaction Conditions: The reaction might be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the benzimidazole ring or the phenylthio group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or phenylthio moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: Piperazine derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Enzyme Inhibition: Some piperazine derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Receptor Binding: These compounds can bind to various receptors, influencing biological pathways.
Medicine
Antiparasitic Agents: Piperazine derivatives are commonly used as antiparasitic drugs.
Anticancer Research: Some derivatives have shown potential in inhibiting cancer cell growth.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Employed as pesticides or herbicides.
Mechanism of Action
The mechanism of action for piperazine derivatives often involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effects. For example, as antiparasitic agents, they might disrupt the neuromuscular activity of parasites.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(1H-benzimidazol-2-yl)-4-(phenylthio)-
- Piperazine, 1-(1H-benzimidazol-5-yl)-4-(phenylthio)-
Uniqueness
The unique positioning of the benzimidazole and phenylthio groups in “Piperazine, 1-(1H-benzimidazol-4-yl)-4-(phenylthio)-” might confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be exploited in drug design and other applications.
Properties
CAS No. |
84806-93-9 |
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Molecular Formula |
C17H18N4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(4-phenylsulfanylpiperazin-1-yl)-1H-benzimidazole |
InChI |
InChI=1S/C17H18N4S/c1-2-5-14(6-3-1)22-21-11-9-20(10-12-21)16-8-4-7-15-17(16)19-13-18-15/h1-8,13H,9-12H2,(H,18,19) |
InChI Key |
ZELOZEAVYRGRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2N=CN3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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